molecular formula C20H25NO7 B4002025 Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol

Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol

Cat. No.: B4002025
M. Wt: 391.4 g/mol
InChI Key: JSXMBCAWLOGTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol is a useful research compound. Its molecular formula is C20H25NO7 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-[4-(benzyloxy)phenoxy]propyl}amino)ethanol ethanedioate (salt) is 391.16310214 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterisation

  • Research on the synthesis, photophysical characterisation, and photostability of NIR probes, including those with aliphatic, aromatic, and chlorinated terminals, indicates the potential of such compounds in developing stable, long-wavelength fluorescent markers for bioimaging and analytical purposes (Raju et al., 2016).

Renewable Chemical Production

  • Studies on engineering Escherichia coli for renewable production of benzyl alcohol showcase the possibility of using microbial biosynthesis for generating valuable chemicals from renewable resources, hinting at the broader potential for similar chemical compounds in sustainable production processes (Pugh et al., 2015).

Benzylation Methods

  • The development of a stable, neutral organic salt for the benzylation of alcohols demonstrates the utility of specific chemical compounds in organic synthesis, potentially offering a straightforward method for modifying alcohol groups in various substrates (Poon & Dudley, 2006).

Coordination Chemistry and Corrosion Inhibition

  • Research into the versatile coordination behaviour of Schiff base compounds with various metal ions and their corrosion inhibition properties highlights the potential applications of similar compounds in materials science, particularly in protecting metals from corrosion (Mishra et al., 2015).

Polymer Science

  • Studies on the use of phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation indicate the importance of specific chemical functionalities in developing new materials with desirable thermal and mechanical properties (Trejo-Machin et al., 2017).

Properties

IUPAC Name

oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C2H2O4/c20-13-12-19-11-4-14-21-17-7-9-18(10-8-17)22-15-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-10,19-20H,4,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMBCAWLOGTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.